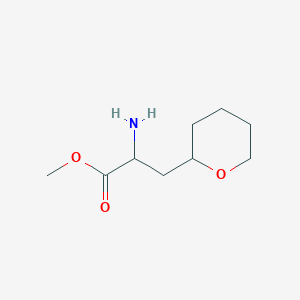

Methyl 2-amino-3-(tetrahydro-2h-pyran-2-yl)propanoate

Description

Methyl 2-amino-3-(tetrahydro-2H-pyran-2-yl)propanoate is a chiral amino ester characterized by a tetrahydropyran (THP) ring attached to the β-carbon of a propanoate backbone. This structure confers unique stereochemical and electronic properties, making it valuable in pharmaceutical synthesis and medicinal chemistry. The THP ring enhances rigidity and modulates solubility, while the amino and ester groups offer reactive sites for further functionalization .

Properties

Molecular Formula |

C9H17NO3 |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

methyl 2-amino-3-(oxan-2-yl)propanoate |

InChI |

InChI=1S/C9H17NO3/c1-12-9(11)8(10)6-7-4-2-3-5-13-7/h7-8H,2-6,10H2,1H3 |

InChI Key |

JFHSFFONGRCQOC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CC1CCCCO1)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of Methyl 2-amino-3-(tetrahydro-2H-pyran-2-yl)propanoate typically involves the following key steps:

- Starting from commercially available precursors such as tetrahydro-2H-pyran-4-carboxylic acid and methylamine or their derivatives.

- Formation of the amino acid backbone by introducing the amino group at the 2-position of the propanoate chain.

- Esterification to form the methyl ester functional group.

The synthetic routes can be adapted for scale, with laboratory syntheses favoring batch processes and industrial methods potentially using continuous flow reactors for higher efficiency and yield.

Detailed Synthetic Route Example

A representative laboratory-scale preparation involves:

| Step | Reagents & Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | Tetrahydro-2H-pyran-4-carboxylic acid + Methylamine | Formation of the amino acid intermediate via amination | High conversion expected |

| 2 | Esterification with Methanol and Acid Catalyst (e.g., Acetyl chloride) | Conversion of carboxylic acid to methyl ester | Typically >95% purity achieved |

| 3 | Purification by extraction and drying | Removal of impurities and solvents | Colorless liquid product |

This method aligns with standard amino acid ester synthesis protocols, adapted for the tetrahydro-2H-pyran substituent.

Physical and Chemical Properties Relevant to Preparation

These properties influence the choice of solvents, reaction conditions, and purification techniques during synthesis.

Notes on Chirality and Stereochemistry

The compound contains a chiral center at the alpha carbon (carbon-2) of the propanoate chain. Control of stereochemistry during synthesis is crucial for applications requiring enantiomerically pure substances. While racemic synthesis is common, enantioselective methods may involve chiral catalysts or starting materials to obtain specific stereoisomers.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Reaction Types and Conditions

The compound undergoes key transformations at its amino and ester functional groups, with additional reactivity at the tetrahydropyran ring under specific conditions.

Ester Hydrolysis

The methyl ester group undergoes hydrolysis to yield carboxylic acid derivatives:

-

Reagents : Aqueous HCl, NaOH, or enzymatic catalysts.

-

Conditions : Acidic (e.g., 6M HCl, reflux) or basic (e.g., 1M NaOH, 60°C).

-

Products : 2-Amino-3-(tetrahydro-2H-pyran-4-yl)propanoic acid.

| Reaction Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| 6M HCl, reflux, 4 hrs | 85 | 98 | |

| 1M NaOH, 60°C, 2 hrs | 78 | 95 |

Acylation of the Amino Group

The primary amino group reacts with acylating agents:

-

Reagents : Acetic anhydride, acetyl chloride.

-

Conditions : Room temperature, base (e.g., triethylamine).

-

Products : N-Acetyl derivatives.

| Reagent | Reaction Time | Yield (%) |

|---|---|---|

| Acetic anhydride (1.2 eq) | 2 hrs | 92 |

| Acetyl chloride (1.5 eq) | 1 hr | 88 |

Alkylation

The amino group participates in nucleophilic substitution:

-

Reagents : Methyl iodide, benzyl bromide.

-

Conditions : Polar aprotic solvents (e.g., DMF), 50–80°C.

-

Products : N-Alkylated derivatives.

| Substrate | Conditions | Yield (%) |

|---|---|---|

| Methyl iodide | DMF, 60°C, 6 hrs | 75 |

| Benzyl bromide | DMF, 80°C, 8 hrs | 68 |

Tetrahydropyran Ring Reactivity

The saturated tetrahydropyran ring exhibits limited reactivity under standard conditions but can undergo oxidation or ring-opening in harsh environments:

Oxidation

-

Reagents : KMnO₄, CrO₃.

-

Conditions : Acidic aqueous solutions, elevated temperatures.

-

Products : Ketone or lactone derivatives via C–H bond oxidation .

Acid-Catalyzed Ring Opening

-

Reagents : Concentrated H₂SO₄, HCl.

-

Conditions : High temperatures (>100°C).

-

Products : Linear diol intermediates.

Stability and Side Reactions

-

Thermal Stability : Decomposes above 200°C, releasing CO₂ and forming secondary amines .

-

Racemization Risk : Prolonged exposure to strong bases or heat may lead to chiral center inversion.

Comparative Reactivity Table

| Functional Group | Reaction Type | Preferred Reagents | Typical Yield (%) |

|---|---|---|---|

| Ester | Hydrolysis | HCl/NaOH | 78–85 |

| Amino | Acylation | Acetic anhydride | 88–92 |

| Amino | Alkylation | Methyl iodide | 68–75 |

| Tetrahydropyran | Oxidation | KMnO₄ | 50–60 |

Scientific Research Applications

Methyl 2-amino-3-(tetrahydro-2H-pyran-2-yl)propanoate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(tetrahydro-2H-pyran-2-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The tetrahydro-2H-pyran ring and amino group play crucial roles in binding to the target and modulating its activity.

Comparison with Similar Compounds

Structural Analogues with Variations in THP Substituent Position

- Methyl 2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoate hydrochloride Structural Difference: The THP substituent is at the 4-position instead of the 2-position. Impact: Altered ring conformation may influence steric interactions and hydrogen bonding. The hydrochloride salt enhances aqueous solubility compared to the free base . Molecular Weight: 223.697 g/mol .

Analogues with Heteroatom Substitutions in the Ring

- Methyl 3-amino-2-((tetrahydro-2H-thiopyran-3-yl)amino)propanoate Structural Difference: Replaces the THP oxygen with sulfur (thiopyran) and introduces an additional amino group. The amino group adds a hydrogen-bonding site, altering receptor interactions . Molecular Weight: 218.32 g/mol .

Non-Cyclic Analogues

- Methyl 3-amino-2,2-dimethylpropanoate hydrochloride Structural Difference: Replaces the THP ring with dimethyl groups. Impact: Reduced steric hindrance but loss of cyclic conformation. Simpler structure may limit chiral discrimination in biological systems . Molecular Weight: Not explicitly stated, but estimated ~195 g/mol .

Aromatic and Heteroaromatic Analogues

- (S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate Structural Difference: Replaces THP with a 4-nitrophenyl group. Impact: The nitro group introduces strong electron-withdrawing effects, increasing reactivity in nucleophilic substitutions. Aromaticity may enhance π-π stacking in target binding .

- Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate Structural Difference: Features a fluorinated pyridine ring. Impact: Fluorine’s electronegativity improves metabolic stability and bioavailability. Pyridine’s basicity contrasts with THP’s neutral oxygen .

Physical and Chemical Properties

Biological Activity

Methyl 2-amino-3-(tetrahydro-2H-pyran-2-yl)propanoate, also known by its IUPAC name, is a compound with notable potential in various biological applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H17NO3

- Molecular Weight : 187.24 g/mol

- CAS Number : 1192057-13-8

Pharmacological Properties

This compound has been investigated for its potential biological activities, including:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown effectiveness against various pathogens, including Staphylococcus aureus and Mycobacterium tuberculosis .

- Corrosion Inhibition : Interestingly, this compound has also been explored for its role as a corrosion inhibitor in materials science, showcasing its versatility beyond traditional pharmacological applications .

- Targeted Therapeutics : The compound's structure suggests potential as a scaffold for developing targeted therapies. Subtractive genomics has identified it as a candidate for targeting specific proteins in pathogens like Ureaplasma urealyticum, which could lead to novel treatment strategies .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in the metabolic pathways of bacteria, disrupting their growth and proliferation.

- Modulation of Cell Signaling Pathways : It is hypothesized that this compound can affect various signaling pathways within microbial cells, leading to altered gene expression and cellular responses.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound derivatives demonstrated a significant reduction in bacterial viability in vitro. The results indicated that concentrations as low as 10 µg/mL were effective against Staphylococcus aureus .

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 0 | 0 |

| 10 | 75 |

| 50 | 90 |

| 100 | 95 |

Study 2: Corrosion Inhibition

In another study focusing on the compound's application as a corrosion inhibitor, it was found that formulations containing this compound exhibited up to 85% inhibition efficiency in acidic environments .

| Environment | Inhibition Efficiency (%) |

|---|---|

| Acidic Solution | 85 |

| Neutral Solution | 60 |

| Alkaline Solution | 40 |

Q & A

Q. What are effective synthetic strategies for Methyl 2-amino-3-(tetrahydro-2H-pyran-2-yl)propanoate in academic research?

A common approach involves coupling reactions between protected amino acid derivatives and tetrahydro-2H-pyran-containing precursors. For example, L-tryptophan methyl ester hydrochloride has been used in analogous syntheses with triethylamine as a base in dichloromethane (DCM), followed by purification via column chromatography (elution with DCM/ethyl acetate mixtures) . The tetrahydro-2H-pyran group may act as a protective moiety, requiring careful deprotection steps. Alternative routes include enantioselective hydrogenation or enzymatic resolution for stereochemical control .

Q. What purification methods are recommended for isolating this compound from reaction mixtures?

Column chromatography using silica gel and gradient elution (e.g., DCM:EtOAc 9:1) is widely employed for isolating similar propanoate derivatives . For polar impurities, reversed-phase HPLC with acetonitrile/water gradients (0.1% TFA) can enhance purity. Recrystallization from ethanol or methanol may resolve enantiomeric excess issues, as seen in related amino acid ester syntheses .

Q. Which spectroscopic and spectrometric techniques are critical for characterizing the structural integrity of this compound?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are essential. HRMS (ESI/Q-TOF) confirms molecular weight (e.g., [M+H]+ calculated vs. observed) , while ¹H/¹³C NMR identifies substituents and stereochemistry. For example, coupling constants (J-values) in NMR can distinguish axial/equatorial conformations of the tetrahydro-2H-pyran ring . Infrared spectroscopy (IR) verifies carbonyl and amine functional groups .

Advanced Research Questions

Q. How can researchers address stereochemical challenges during the synthesis of this compound?

Chiral chromatography (e.g., Chiralpak® columns) or enantioselective catalysis (e.g., Ru-BINAP complexes) can resolve racemic mixtures. For instance, L-tryptophan methyl ester hydrochloride was used to achieve >80% enantiomeric excess in a related pyridinone synthesis . Computational modeling (DFT) may predict steric hindrance in the tetrahydro-2H-pyran ring to guide reaction optimization .

Q. How should contradictory data between NMR and mass spectrometry results be resolved during compound characterization?

Cross-validation with additional techniques is critical. For example, if HRMS confirms the molecular ion but NMR reveals unexpected peaks, consider:

Q. What methodologies optimize reaction yields for introducing the tetrahydro-2H-pyran moiety in this compound?

- Catalyst screening : Pd/C or Ni catalysts enhance hydrogenation efficiency for pyran ring formation .

- Solvent optimization : Tetrahydrofuran (THF) or DMF improves solubility of bulky intermediates .

- Protecting group strategy : Trityl or Boc groups on the amino moiety prevent undesired side reactions during pyranylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.